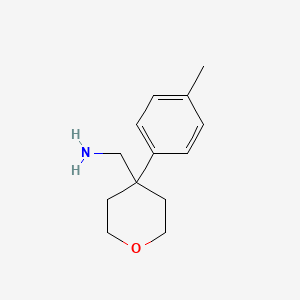

(4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine

Description

(4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine is a bicyclic amine featuring a tetrahydro-2H-pyran scaffold substituted at the 4-position with a p-tolyl (4-methylphenyl) group and a methanamine moiety. This structure combines aromatic and aliphatic characteristics, making it a versatile intermediate in organic synthesis and drug discovery. Its molecular formula is C₁₃H₁₉NO, with a molecular weight of 205.3 g/mol .

Properties

IUPAC Name |

[4-(4-methylphenyl)oxan-4-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-11-2-4-12(5-3-11)13(10-14)6-8-15-9-7-13/h2-5H,6-10,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUULOSSQLONME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCOCC2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine typically involves the reaction of p-tolylmagnesium bromide with tetrahydro-2H-pyran-4-carbaldehyde, followed by reductive amination. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

(4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's biological activity has been a focal point of research, indicating its potential as a therapeutic agent. Studies have suggested that it may interact with specific biological targets, such as enzymes and receptors, which could modulate their activity. This makes it a candidate for further investigation as a biochemical probe and for potential therapeutic applications.

Potential Therapeutic Uses:

- Antimicrobial Activity : Initial findings suggest that the compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

- Anti-inflammatory Properties : Similar compounds have shown anti-inflammatory effects, suggesting that this compound could also have beneficial effects in inflammatory conditions.

- Neuroprotective Effects : The structural similarities with known neuroprotective agents indicate potential applications in treating neurodegenerative diseases.

Organic Synthesis

In organic synthesis, (4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine serves as an important intermediate for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including:

- Nucleophilic Substitution Reactions : The amine group can participate in nucleophilic attacks, facilitating the formation of new carbon-nitrogen bonds.

- Cyclization Reactions : The tetrahydropyran ring structure can undergo cyclization to form more complex cyclic compounds.

Chemical Reactivity and Interaction Studies

Understanding how (4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine interacts with biological systems is crucial for its development as a therapeutic agent. Interaction studies are vital for elucidating its mechanism of action and therapeutic potential. Research has indicated that the compound may bind to specific enzymes or receptors, potentially inhibiting their activity.

Mechanism of Action

The mechanism of action of (4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The p-tolyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Derivatives

Substituent Effects on the Aromatic Ring

- Key Observations :

- Electron-Donating Groups : The p-tolyl (methyl) and methoxy substituents increase lipophilicity and modulate electronic properties. Methoxy groups may engage in hydrogen bonding, influencing receptor interactions .

- Steric Effects : The 3,4-dimethoxyphenyl derivative introduces steric hindrance, which could affect binding to biological targets like enzymes or receptors .

Fluorinated Analogs

Fluorine substitution is a common strategy to enhance metabolic stability and bioavailability:

Non-Aromatic Analogs

Base Scaffold Without Aryl Groups

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|

| (Tetrahydro-2H-pyran-4-yl)methanamine | C₆H₁₃NO | 115.2 | Precursor for spirocyclic amines and amino acid-based catalysts |

Role in Drug Discovery

- Kinase Inhibitors : The 4-(4-fluorobenzyl) derivative is used in synthesizing kinase inhibitors, highlighting its role in oncology research .

- Amide Synthesis : The methoxy-substituted compound is critical in forming N,N'-disubstituted oxamides, which are explored for antidiabetic and anticancer activities .

Biological Activity

(4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine is a compound of growing interest in medicinal chemistry due to its unique structural features, which include a p-tolyl group and a tetrahydropyran ring. This compound has been investigated for its potential biological activities, particularly in the context of drug development and biochemical applications.

The compound can be characterized by its ability to participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in organic synthesis and medicinal chemistry.

Types of Reactions

- Oxidation : The amine group can be oxidized to form nitroso or nitro derivatives.

- Reduction : Can be reduced to yield secondary or tertiary amines.

- Substitution : The amine can engage in nucleophilic substitution to form amides or other derivatives.

Common Reagents

- Oxidation : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

- Reduction : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

- Substitution : Acyl chlorides or anhydrides with triethylamine (TEA).

Biological Activity

Research indicates that (4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine exhibits a range of biological activities, making it a candidate for further pharmacological exploration.

Pharmacological Potential

- Neuropharmacology : The compound has been studied for its effects on serotonin receptors, particularly the 5-HT4 receptor, which is implicated in cognitive functions and neurodegenerative disorders. Activation of these receptors may enhance levels of soluble amyloid precursor protein alpha (sAPPa), potentially offering therapeutic benefits in Alzheimer's disease models .

- Antimicrobial Activity : Preliminary studies have suggested that derivatives of this compound may possess inhibitory effects against Mycobacterium tuberculosis. Structure–activity relationship studies have indicated that modifications to its structure can enhance antimicrobial potency .

- Biochemical Probes : Its structural features allow it to act as a biochemical probe in various assays, aiding in the understanding of complex biological processes.

Case Studies

Several studies have highlighted the potential applications of (4-(p-Tolyl)tetrahydro-2H-pyran-4-yl)methanamine in different biological contexts:

| Study | Focus | Findings |

|---|---|---|

| Cachard-Chastel et al. (2021) | Neuropharmacology | Activation of 5-HT4 receptors; increased sAPPa levels suggesting neuroprotective effects. |

| Novel Antimicrobial Agents (2022) | Antimicrobial Activity | Identified as a potential inhibitor of Mycobacterium tuberculosis with promising MIC values. |

| Medicinal Chemistry Review (2023) | Drug Development | Discussed as a scaffold for developing new drugs targeting various biological pathways. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.